7-Fluoro-1-methylindoline-2,3-dione
Overview
Description
7-Fluoro-1-methylindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO2. It is a derivative of indoline, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position. This compound is known for its solid-state at room temperature and its stability under anhydrous conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindoline-2,3-dione typically involves the introduction of the fluorine atom and the methyl group into the indoline framework. One common method is the fluorination of 1-methylindoline-2,3-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding indoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
7-Fluoro-1-methylindoline-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes and pigments due to its stable fluorinated structure
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methylindoline-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
7-Fluoroindoline-2,3-dione: Similar in structure but lacks the methyl group at the 1st position.
7-Methylindoline-2,3-dione: Similar but lacks the fluorine atom at the 7th position.
1-Methylindoline-2,3-dione: Lacks the fluorine atom but has the methyl group at the 1st position.
Uniqueness: 7-Fluoro-1-methylindoline-2,3-dione is unique due to the combined presence of both the fluorine atom and the methyl group, which enhances its chemical stability and reactivity. This dual substitution pattern makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
7-fluoro-1-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTUHLYJQKEZSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C(=O)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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